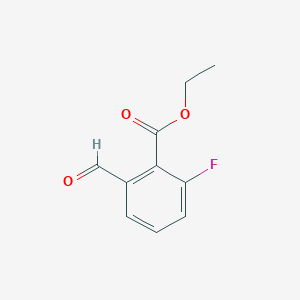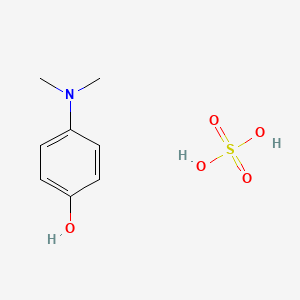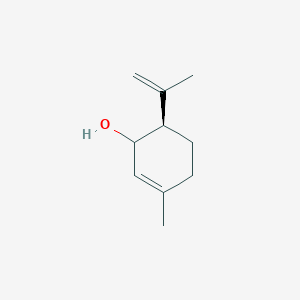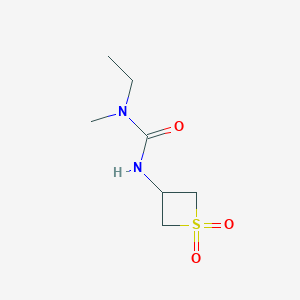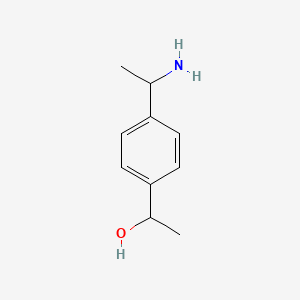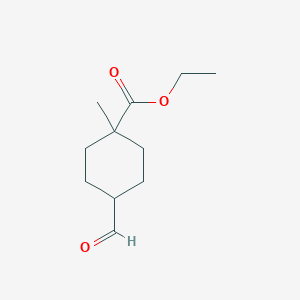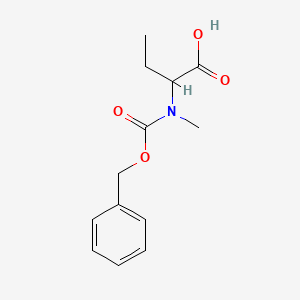
N-Acetyl-D-mannosamine 6-phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((2R,3S,4R,5S)-5-Acetamido-3,4,6-trihydroxytetrahydro-2H-pyran-2-yl)methyldihydrogenphosphate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique stereochemistry and functional groups, which contribute to its diverse reactivity and utility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((2R,3S,4R,5S)-5-Acetamido-3,4,6-trihydroxytetrahydro-2H-pyran-2-yl)methyldihydrogenphosphate typically involves multiple steps, starting from simpler precursors. The process often includes the protection and deprotection of functional groups, selective acylation, and phosphorylation reactions. Specific reaction conditions, such as temperature, pH, and the use of catalysts, are carefully controlled to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability. Purification methods, including crystallization and chromatography, are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
((2R,3S,4R,5S)-5-Acetamido-3,4,6-trihydroxytetrahydro-2H-pyran-2-yl)methyldihydrogenphosphate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the acetamido or phosphate groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation, with factors such as solvent choice, temperature, and reaction time being critical.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines. Substitution reactions can lead to the formation of various substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, ((2R,3S,4R,5S)-5-Acetamido-3,4,6-trihydroxytetrahydro-2H-pyran-2-yl)methyldihydrogenphosphate is used as a building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable in the study of stereoselective reactions and chiral synthesis.
Biology
In biological research, this compound is used as a probe to study enzyme mechanisms and metabolic pathways. Its structural similarity to natural substrates allows it to interact with various enzymes, providing insights into their function and regulation.
Medicine
In medicine, ((2R,3S,4R,5S)-5-Acetamido-3,4,6-trihydroxytetrahydro-2H-pyran-2-yl)methyldihydrogenphosphate has potential therapeutic applications. It can be used as a precursor for the synthesis of pharmaceutical agents, particularly those targeting metabolic disorders and infectious diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for the synthesis of polymers, surfactants, and other industrial products.
Mechanism of Action
The mechanism of action of ((2R,3S,4R,5S)-5-Acetamido-3,4,6-trihydroxytetrahydro-2H-pyran-2-yl)methyldihydrogenphosphate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The acetamido and phosphate groups play crucial roles in binding to the active sites of enzymes, while the hydroxyl groups facilitate hydrogen bonding and other interactions.
Comparison with Similar Compounds
Similar Compounds
- ((2R,3S,4S,5R)-5-(4-Amino-2-oxopyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl 4-methoxybenzoate
- ((2R,3S,4R,5S)-5-(2,4-Dioxo-3,4-dihydro-1(2H)-pyrimidinyl)-5-fluoro-3,4-dihydroxytetrahydro-2-furanyl)methyl dihydrogen phosphate
Uniqueness
The uniqueness of ((2R,3S,4R,5S)-5-Acetamido-3,4,6-trihydroxytetrahydro-2H-pyran-2-yl)methyldihydrogenphosphate lies in its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities, selectivity, and stability, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C8H16NO9P |
|---|---|
Molecular Weight |
301.19 g/mol |
IUPAC Name |
[(2R,3S,4R,5S)-5-acetamido-3,4,6-trihydroxyoxan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C8H16NO9P/c1-3(10)9-5-7(12)6(11)4(18-8(5)13)2-17-19(14,15)16/h4-8,11-13H,2H2,1H3,(H,9,10)(H2,14,15,16)/t4-,5+,6-,7-,8?/m1/s1 |
InChI Key |
BRGMHAYQAZFZDJ-ZTVVOAFPSA-N |
Isomeric SMILES |
CC(=O)N[C@H]1[C@H]([C@@H]([C@H](OC1O)COP(=O)(O)O)O)O |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1O)COP(=O)(O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(2,6-dimethylimidazo[2,1-b]thiazol-5-yl)-N-ethylacrylamide](/img/structure/B13028308.png)

